SPhos Pd G3

Catalog No.
S1779999
CAS No.
1445085-82-4
M.F
C40H51Cl2NO5PPdS-
M. Wt
866.204
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPhos Pd G3

CAS Number

1445085-82-4

Product Name

SPhos Pd G3

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C40H51Cl2NO5PPdS-

Molecular Weight

866.204

InChI

InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

RSFANHZWYCDNBZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Synonyms

(2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2-(2′-Amino-1,1′-biphenyl)]palladium(II) Methanesulfonate; [2’-(Amino-κN)[1,1’-biphenyl]-2-yl-κC][dicyclohexyl(2’,6’-dimethoxy[1,1’-biphenyl]-2-yl)phosphine-κP](methanesulfonato-κO)palladium;

Here are some specific scientific research applications of SPhos Pd G3 in cross-coupling reactions:

  • Suzuki-Miyaura Coupling

    SPhos Pd G3 is particularly effective in the Suzuki-Miyaura coupling, which uses aryl or vinyl boronic acids and various electrophiles (like aryl halides, esters, or triflates) to form new C-C bonds. It demonstrates excellent activity even with unstable boronic acids prone to protodeboronation, a process that can render them unusable in the reaction. Additionally, SPhos Pd G3 allows for shorter reaction times, lower catalyst loadings, and high yields compared to other catalysts, making it a preferred choice for researchers. Source: Sigma-Aldrich - G3 and G4 Buchwald Precatalysts:

  • Other Cross-Coupling Reactions

    Beyond the Suzuki-Miyaura coupling, SPhos Pd G3 can be employed in various other cross-coupling reactions, including:

    • Heck Reaction: Formation of C-C bonds between alkenes and aryl or vinyl halides.
    • Hiyama Coupling: Formation of C-C bonds using organosilanes.
    • Negishi Coupling: Formation of C-C bonds using organozinc reagents.
    • Sonogashira Coupling: Formation of C-C bonds using terminal alkynes and aryl or vinyl halides.
    • Stille Coupling: Formation of C-C bonds using organotin reagents.

This versatility makes SPhos Pd G3 a valuable tool for researchers aiming to synthesize various complex organic molecules for diverse applications, including pharmaceuticals, agrochemicals, and advanced materials.

SPhos Pd G3 beyond Cross-Coupling Reactions

While primarily known for its role in cross-coupling reactions, SPhos Pd G3 has also found applications in other areas of scientific research:

  • Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP)

    SPhos Pd G3 can function as a precatalyst in SCTP, enabling the polymerization of various monomers, including electron-rich and electron-deficient heteroarenes, to form complex polymeric structures. Source: Sigma-Aldrich - SPhos Pd G3 97:

  • C-C Bond Formation in Azamerone Synthesis

    SPhos Pd G3 plays a crucial role in the key intermediate step of the enantioselective synthesis of azamerone, a complex natural product with potential medicinal properties. It catalyzes the formation of a specific Csp3-Csp2 bond between a sterically hindered boronic hemiester and a quinone diazide. Source: Sigma-Aldrich - SPhos Pd G3 97:

Dates

Modify: 2023-11-23

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